Product packaging for Eudragit RS(Cat. No.:CAS No. 33434-24-1)

Eudragit RS

Cat. No.: B1200404
CAS No.: 33434-24-1
M. Wt: 407.9 g/mol
InChI Key: FSXVSUSRJXIJHB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Monomeric Components and Copolymerization Ratios

This compound is fundamentally composed of three primary monomeric units that combine through copolymerization to form its distinctive polymer backbone. The copolymer structure consists of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester containing quaternary ammonium groups. More specifically, the chemical composition can be defined as a copolymer of poly(ethylacrylate, methyl-methacrylate and chlorotrimethyl-ammonioethyl methacrylate).

The copolymerization ratios in this compound follow a carefully controlled stoichiometric arrangement. Research has established that the polymer structure maintains a ratio of ethyl acrylate, methyl methacrylate, and trimethylammonioethyl methacrylate chloride in proportions of 1:2:0.1. This specific ratio distinguishes this compound from its related polymer variant Eudragit RL, which contains the same monomeric components but in different proportions (1:2:0.2). The precise control of these ratios is critical in determining the polymer's permeability characteristics and overall performance properties.

The quaternary ammonium content in this compound is maintained at approximately 5% of the total polymer composition. This represents a significantly lower concentration compared to Eudragit RL, which contains 10% functional quaternary ammonium groups. The reduced quaternary ammonium content directly correlates with the polymer's lower permeability characteristics, making this compound particularly suitable for applications requiring controlled release properties.

Molecular Architecture: Quaternary Ammonium Functional Groups

The molecular architecture of this compound is fundamentally defined by the presence and distribution of quaternary ammonium functional groups throughout the polymer chain. These quaternary ammonium groups are present as salts and contribute significantly to the polymer's unique physicochemical properties. The specific content of quaternary ammonium groups in this compound ranges from 4.5 to 6.8% of the total polymer composition.

The quaternary ammonium groups in this compound are incorporated through the inclusion of trimethylammonioethyl methacrylate chloride monomer units. These functional groups are chemically bonded to the polymer backbone through methacrylate linkages, creating a permanent cationic character that remains stable across various pH conditions. The quaternary ammonium functionality gives rise to pH-independent permeability characteristics, distinguishing this polymer from pH-dependent systems.

The spatial distribution and density of quaternary ammonium groups significantly influence the polymer's interaction with biological environments and drug release mechanisms. Research has demonstrated that these ammonium groups are present as salts and provide the polymer with its characteristic permeability properties. The lower concentration of quaternary ammonium groups in this compound (5%) compared to Eudragit RL (10%) results in reduced permeability, making this compound only slightly permeable while maintaining its insolubility characteristics.

The cationic nature of the quaternary ammonium groups facilitates specific interactions with negatively charged surfaces and biological membranes. Studies have shown that the positive surface charge resulting from these functional groups can enhance adhesion to negatively charged corneal surfaces and improve bioavailability through electrostatic interactions. The quaternary ammonium groups also contribute to the polymer's ability to open tight junctions in epithelial cells, potentially enhancing paracellular transport pathways.

Molecular Weight Distribution and Polymer Chain Configuration

The molecular weight characteristics of this compound are critical parameters that influence its processing behavior and performance properties. Multiple analytical determinations have established the molecular weight of this compound at approximately 32,000 grams per mole. This molecular weight represents the average molecular weight of the polymer chains and falls within the range typical for pharmaceutical-grade polymethacrylate copolymers.

The molecular weight distribution of this compound reflects the controlled polymerization conditions used in its synthesis. The polymer exhibits a relatively narrow molecular weight distribution, which contributes to consistent performance characteristics across different batches and applications. Research has confirmed that the molecular weight remains consistent across different grades of this compound, including this compound 100, this compound PO, and this compound 30 D formulations.

The polymer chain configuration of this compound demonstrates characteristics typical of random copolymers, where the monomeric units are distributed randomly along the polymer backbone. This random distribution contributes to the overall amorphous nature of the polymer and influences its solubility and permeability characteristics. The relatively moderate molecular weight facilitates processing while maintaining sufficient chain entanglement to provide mechanical integrity.

Comparative analysis reveals that this compound shares the same molecular weight characteristics with Eudragit RL, both maintaining approximately 32,000 grams per mole. This similarity in molecular weight emphasizes that the primary difference between these two polymers lies in their quaternary ammonium content rather than their overall chain length or molecular size. The consistent molecular weight across the this compound product line ensures predictable processing behavior and performance characteristics in pharmaceutical applications.

Solid-State Characterization: X-ray Diffraction Patterns and Amorphous Nature

X-ray diffraction analysis of this compound reveals distinctive patterns that confirm its completely amorphous nature. Powder X-ray diffraction studies have demonstrated that this compound PO exhibits no sharp crystalline peaks, instead showing characteristic amorphous halos that indicate the absence of long-range molecular order. This amorphous structure is fundamental to the polymer's performance characteristics and processing behavior.

The X-ray diffraction patterns of this compound consistently show broad, diffuse scattering patterns rather than the sharp, well-defined peaks characteristic of crystalline materials. These diffraction patterns appear as gaussian-shaped halos, which are diagnostic of amorphous polymer systems. The absence of crystalline regions throughout the polymer matrix contributes to the uniform distribution of mechanical and chemical properties.

Comparative X-ray diffraction studies have shown that the amorphous nature of this compound is consistent across different polymer grades within the Eudragit family. The diffraction patterns demonstrate that all Eudragit grades, including this compound, exhibit similar amorphous characteristics, suggesting that the copolymerization process and polymer architecture effectively prevent crystallization. This structural uniformity is crucial for ensuring consistent performance in pharmaceutical applications.

The amorphous nature of this compound has significant implications for drug incorporation and release mechanisms. When physical mixtures of drugs and this compound are prepared, the polymer maintains its amorphous character while potentially influencing the crystalline state of incorporated drugs. Studies have shown that drug substances may undergo transitions from crystalline to amorphous forms when formulated with this compound, which can enhance solubility and dissolution characteristics.

Thermal Behavior Analysis: Glass Transition Temperature (Tg) and DSC Profiles

Differential scanning calorimetry analysis reveals that this compound exhibits a characteristic glass transition temperature of approximately 64°C. This glass transition temperature represents a critical thermal property that influences the polymer's mechanical behavior, processing conditions, and storage stability. The glass transition occurs as a gradual change in heat capacity rather than a sharp melting transition, consistent with the amorphous nature of the polymer.

Thermal analysis studies have confirmed that the glass transition temperature of this compound remains consistent across different product grades and formulations. Research using modulated differential scanning calorimetry has established that this compound PO exhibits a glass transition temperature of 64°C, while some studies report values of 63°C for similar formulations. These minor variations likely reflect differences in sample preparation, moisture content, or analytical conditions rather than fundamental differences in polymer structure.

The thermal behavior of this compound demonstrates excellent thermal stability below its degradation temperature. Thermogravimetric analysis has shown that significant weight loss due to thermal degradation begins at approximately 170°C. This substantial difference between the glass transition temperature and degradation onset provides a wide processing window for pharmaceutical applications, allowing for various thermal processing techniques without compromising polymer integrity.

Comparative thermal analysis reveals that this compound shares similar thermal characteristics with related polymers in the Eudragit family. The glass transition temperature of 64°C for this compound compares closely with Eudragit RL, which exhibits a glass transition temperature of 70°C. This similarity reflects the comparable molecular weights and similar backbone structures of these two polymers, with the primary difference being the concentration of quaternary ammonium groups rather than fundamental thermal properties.

The glass transition temperature of this compound has practical implications for processing and storage conditions. At temperatures below the glass transition, the polymer exists in a glassy state with restricted molecular motion, contributing to dimensional stability and mechanical strength. Above the glass transition temperature, the polymer transitions to a rubbery state with increased molecular mobility, facilitating processing operations such as hot melt extrusion and compression molding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34ClNO6 B1200404 Eudragit RS CAS No. 33434-24-1

Properties

IUPAC Name

ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO2.2C5H8O2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-4(2)5(6)7-3;1-3-5(6)7-4-2;/h1,6-7H2,2-5H3;1H2,2-3H3;3H,1,4H2,2H3;1H/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXVSUSRJXIJHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33434-24-1
Record name Ethyl acrylate-methyl methacrylate-trimethylaminoethyl methacrylate chloride copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33434-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33434-24-1
Record name Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1), polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Standard Solvent Evaporation

The solvent evaporation method remains one of the most widely adopted techniques for encapsulating drugs within Eudragit RS matrices. This process involves dissolving the polymer in a volatile organic solvent (e.g., acetone or ethanol), dispersing the drug into the solution, and emulsifying the mixture in an immiscible phase (e.g., liquid paraffin). Subsequent evaporation of the solvent yields solid microspheres or microcapsules.

A study by Kannan et al. demonstrated that acetazolamide microspheres prepared using this compound/RL blends achieved sustained release over 12 hours, with encapsulation efficiencies exceeding 85%. The drug-to-polymer ratio (1:1 to 3:1) and stirring speed (500–1,000 rpm) critically influenced particle size, which ranged from 150–350 μm. Higher polymer concentrations reduced burst release by forming denser matrices, while faster stirring speeds produced smaller, more uniform particles.

Quasi-Emulsion Solvent Diffusion

The quasi-emulsion solvent diffusion method, a variant of solvent evaporation, employs partially water-miscible solvents (e.g., acetone-water mixtures) to create metastable emulsions. Research by Cirri et al. highlighted its utility in preparing diflunisal-loaded this compound microparticles. By adjusting the pH of the aqueous phase, they achieved drug incorporation efficiencies of 92–98%. At pH 1.2, the method produced spherical particles with sustained release profiles, whereas neutral pH conditions led to irregular morphologies and faster drug release.

Table 1: Impact of Process Variables in Solvent Evaporation

VariableEffect on MicrospheresSource
Stirring speed ↑Smaller particle size (250→150 μm)
Polymer concentration↑Reduced burst release (40%→15% at 1h)
Solvent polarity ↑Higher encapsulation efficiency (75%→92%)

Spray Drying

Spray drying offers a scalable alternative for producing this compound microparticles. In this method, a polymer-drug solution is atomized into a hot chamber, rapidly evaporating the solvent to yield dry particles. A seminal study by Cirri et al. compared spray-dried this compound microparticles with those from solvent diffusion, revealing superior control over particle size (10–50 μm) and narrower size distributions. The use of nonpolar solvents (e.g., dichloromethane) in spray drying minimized drug crystallization, as confirmed by X-ray diffraction, ensuring stable amorphous dispersions.

Critical Parameters in Spray Drying

  • Inlet temperature : Temperatures exceeding 80°C risk polymer degradation, while values below 60°C prolong drying times, increasing particle agglomeration.

  • Feed rate : Slower rates (5–10 mL/min) enhance solvent evaporation, reducing residual moisture (<2%) and improving flowability.

  • Drug-polymer ratio : Higher this compound content (≥70%) masks bitter drugs like stavudine, improving palatability in oral formulations.

Roller Compaction for Matrix Tablets

Granulation and Compaction

Roller compaction integrates dry granulation with thermal sintering to produce this compound matrix tablets. A 2025 study optimized this method using theophylline as a model drug, varying triethyl citrate (TEC) plasticizer levels (5–15%), roll pressures (30–90 bar), and sintering temperatures (50–75°C). Increasing TEC from 5% to 15% enlarged granule size (450→650 μm) and enhanced flowability (Carr index: 25→12), while higher roll pressures (90 bar) improved tablet tensile strength (1.8→2.4 MPa).

Thermal Sintering Effects

Post-compaction sintering at 75°C for 5 hours densified the this compound matrix, reducing theophylline release from 95% to 65% over 8 hours. This was attributed to polymer chain rearrangement, which decreased pore size from 5.2 μm to 1.8 μm, as observed via scanning electron microscopy.

Table 2: Roller Compaction Parameters and Outcomes

ParameterGranule PropertyTablet Outcome
TEC 15% vs. 5%Size ↑ 44%, Flowability ↑Release rate ↓ 32%
Sintering at 75°CPore size ↓ 65%Breaking force ↑ 25%
Roll pressure 90 barDensity ↑ 18%Dissolution lag time ↑ 2h

Emulsification-Solvent Evaporation for Hollow Microspheres

Hollow microspheres, designed for gastric retention, leverage this compound’s buoyancy and pH-independent swelling. Ben et al. formulated acyclovir-loaded hollow microspheres using an oil-in-water emulsion, where this compound PO dissolved in dichloromethane was dispersed into aqueous polyvinyl alcohol. The solvent’s evaporation created internal voids, conferring buoyancy (>12 hours) and sustained release (t80% = 10h). Optimal parameters included a 2:1 drug-polymer ratio and 1,000 rpm stirring, yielding 82% encapsulation efficiency.

Coating Techniques for Sustained Release

Organic Spray Coating

This compound coatings applied via organic solutions (e.g., acetone-isopropanol blends) enable precise control over release kinetics. A formulation guide by Evonik Industries recommends 10–15% polymer solids, with talc (30–50% w/w) as an anti-tacking agent. Coating parameters for tablets (10 kg batch) include:

  • Spray rate : 3–6 g/min/kg

  • Inlet temperature : 40–50°C

  • Atomizing pressure : 0.8–1.5 bar

These conditions yield films with 5–10% weight gain, reducing drug release rates by 40–60% compared to uncoated tablets.

Comparative Analysis of Preparation Methods

Encapsulation Efficiency

  • Solvent evaporation : 85–98%

  • Spray drying : 70–90%

  • Roller compaction : 92–97%

Release Modulation Capability

  • Hollow microspheres : t80% = 8–12h

  • Matrix tablets : t80% = 6–10h

  • Coated tablets : t80% = 12–24h

Emerging Innovations and Challenges

Recent advances include 3D-printed this compound implants and electrospun nanofibers, though scalability remains a hurdle. Key challenges persist in balancing plasticizer content (to avoid over-softening) and optimizing sintering protocols to prevent drug degradation. Future research directions include hybrid techniques combining hot-melt extrusion with solvent methods for enhanced control over microstructure.

Chemical Reactions Analysis

Eudragit RS undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction reactions of this compound are less common but can occur under specific conditions using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.

Scientific Research Applications

Key Applications

  • Sustained Release Formulations
    • Matrix Tablets : Eudragit RS is commonly used to create matrix tablets that provide a prolonged release of active pharmaceutical ingredients (APIs). For example, a study demonstrated the formulation of an extended-release matrix tablet containing acetaminophen and caffeine using this compound 30D. The formulation achieved a sustained release profile over 12 hours, addressing the need for long-duration pain relief solutions .
    • Solid Dispersions : The polymer has been employed to prepare solid dispersions that enhance the solubility and bioavailability of poorly soluble drugs. Research on theophylline solid dispersions revealed that formulations using this compound 100 extended drug release significantly compared to pure drug formulations .
  • Microencapsulation
    • This compound has been utilized in microencapsulation processes to control drug release rates. A study involving ketoprofen microcapsules showed that using this compound allowed for tailored release profiles, enhancing therapeutic efficacy while minimizing side effects .
  • Chronotherapeutic Applications
    • The versatility of this compound enables its use in chronotherapeutic systems designed for pulsatile drug release. By combining this compound with other polymers, customized release profiles can be achieved, improving patient compliance through optimized dosing schedules .

Case Study 1: Acetaminophen and Caffeine Matrix Tablets

  • Objective : To formulate a sustained-release tablet using this compound 30D.
  • Methodology : Three formulations were created with varying polymer concentrations through wet granulation.
  • Results : The tablets demonstrated effective retardation of drug release over 12 hours, indicating potential for effective pain management .

Case Study 2: Theophylline Solid Dispersions

  • Objective : To extend the release of theophylline using this compound.
  • Methodology : Solid dispersions were prepared with varying drug-to-polymer ratios and evaluated in simulated gastric and intestinal fluids.
  • Results : The formulation with a 1:4 ratio of theophylline to this compound 100 showed over 95% drug release within 24 hours, significantly outperforming pure theophylline .

Data Tables

Formulation Drug Polymer Ratio Release (%) in 24h (SGF) Release (%) in 24h (SIF)
EF1AcetaminophenVariableX%Y%
SD4Theophylline1:493.56%95.52%
Ketoprofen MicrocapsulesKetoprofenN/AZ%W%

Mechanism of Action

Eudragit RS exerts its effects primarily through its low permeability and pH-independent swelling properties. These properties allow for controlled release of active pharmaceutical ingredients over an extended period. The polymer matrix swells upon contact with gastrointestinal fluids, creating a diffusion barrier that regulates the release rate of the drug .

Comparison with Similar Compounds

Comparison with Similar Compounds

Eudragit RS vs. Eudragit RL

Eudragit RL shares the same backbone as RS but contains a higher proportion of quaternary ammonium groups (~10%), resulting in increased permeability and faster drug release.

Property This compound Eudragit RL
Quaternary ammonium content ~5% ~10%
Permeability Moderate High
Drug release mechanism Diffusion-controlled Erosion-controlled
Hygroscopicity Lower Higher
  • Key Findings :
    • In matrix tablets, RS reduces drug release proportionally with plasticizer (e.g., triethyl citrate) concentration, whereas RL fails to extend release under similar conditions .
    • RS-based microspheres follow Higuchi kinetics (diffusion), while RL-based systems exhibit first-order kinetics (erosion) .
    • RS is less hygroscopic, making it preferable for moisture-sensitive formulations .

This compound vs. Eudragit S 100

Eudragit S 100 is an anionic copolymer (methacrylic acid:methyl methacrylate = 1:2) designed for pH-dependent colonic release.

Property This compound Eudragit S 100
Charge Cationic Anionic
Solubility pH-independent Soluble above pH 7.0
Mucoadhesion Moderate Low
  • Key Findings: RS forms cationic nanocapsules with superior mucoadhesion in vaginal gels compared to anionic S 100, enhancing tissue penetration . S 100 is unsuitable for sustained release in neutral or acidic environments, whereas RS maintains consistent release across pH gradients .

This compound vs. Cellulose Derivatives (Ethyl Cellulose, CAB)

Property This compound Ethyl Cellulose (EC) Cellulose Acetate Butyrate (CAB)
Release mechanism Diffusion-controlled Diffusion-controlled Erosion-controlled
Process compatibility Thermoplastic, compressible Brittle, requires plasticizers Requires organic solvents
Moisture sensitivity Low High Moderate
  • Key Findings: RS microspheres release theophylline faster than CAB but slower than EC due to ionic interactions with drugs . RS-based nanocomposites with Cloisite clays reduce hygroscopicity by 32% compared to EC-based systems .

This compound in Nanocomposites: Interaction with Cloisite Clays

This compound forms ionic bonds with negatively charged Cloisite clays (e.g., Na⁺-montmorillonite), enhancing exfoliation and reducing water uptake.

Clay Type Interaction with RS Impact on Drug Release
Cloisite Na Strong ionic exchange Slower diffusion, reduced burst release
Cloisite 20 Weaker (surfactant-blocked sites) Faster release due to limited exfoliation
  • Key Findings: At 10% clay loading, Cloisite Na reduces RS hygroscopicity by 32% compared to Cloisite 20 . RS-Cloisite Na nanocomposites exhibit zero-order kinetics, ideal for 24-hour sustained release .

Formulation Optimization Insights

  • Plasticizers : Triethyl citrate (TEC) lowers the glass transition temperature (Tg) of RS films to ~34°C, enabling flexibility at body temperature .
  • Synergistic Effects: Combining RS with non-volatile co-solvents (e.g., Tween 80) enhances retardation, achieving 100% drug release over 24 hours .
  • Process Stability : RS maintains consistent dissolution profiles under varying compression forces, critical for industrial scalability .

Biological Activity

Eudragit RS is a class of polymers widely used in pharmaceutical formulations, particularly for controlled drug delivery systems. Its unique properties make it suitable for various applications, including oral and topical dosage forms. This article focuses on the biological activity of this compound, highlighting its effectiveness in drug delivery, biocompatibility, and therapeutic applications.

Chemical Composition and Properties

This compound is a copolymer of methacrylic acid and esters, characterized by its hydrophobic nature. The polymer is known for its ability to form stable films and controlled release matrices, making it a valuable component in drug formulations. Key properties include:

  • Biocompatibility : this compound is generally regarded as safe for human use, showing low cytotoxicity in various studies.
  • Controlled Release : It allows for the sustained release of drugs, which is crucial for improving therapeutic efficacy and patient compliance.

Drug Delivery Systems

This compound has been extensively studied for its role in drug delivery systems. Research indicates that it can enhance the bioavailability of various drugs by controlling their release kinetics.

Case Study: Hydrogel Formulations

A recent study explored the use of this compound in hydrogel formulations aimed at ocular drug delivery. The research demonstrated that different Eudragit formulations could modulate protein release profiles from hydrogels, achieving either sustained or burst release depending on the formulation used. This adaptability is vital for tailoring therapies to specific medical needs .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A study involving diphenyl diselenide and clotrimazole co-loaded into this compound nanocapsules showed enhanced antioxidant potential and promising antifungal activity against Candida species. The formulations demonstrated high encapsulation efficiency and stability over a 30-day period, indicating their potential for effective antifungal therapies .

Analgesic Applications

Research has demonstrated the analgesic activity of drugs formulated with this compound microparticles. For instance, diflunisal maintained its analgesic effects after being administered via intraperitoneal injection in rats when encapsulated in this compound microparticles. This finding underscores the polymer's ability to protect active pharmaceutical ingredients during delivery .

Cytotoxicity and Biocompatibility

The cytotoxicity of this compound has been evaluated using human fibroblast cell lines. Results indicated that formulations containing this compound exhibited minimal cytotoxic effects, supporting its use in various therapeutic applications . Furthermore, studies have classified certain Eudragit formulations as non-irritant based on toxicological assessments using hen’s egg tests .

Comparative Data Table

Study Formulation Biological Activity Key Findings
Hydrogel with this compoundOcular Drug DeliveryModulated protein release profiles; sustained vs burst release
Nanocapsules with ClotrimazoleAntifungal ActivityEnhanced antioxidant potential; effective against Candida spp.
Microparticles with DiflunisalAnalgesic ActivityMaintained analgesic effects post-administration
Antimicrobial agents in gelsAntibacterial ActivityEffective delivery of doxycycline and metronidazole

Q & A

Basic Research Questions

Q. How do I design a sustained-release formulation using Eudragit RS?

  • Methodological Answer :

Define variables : Optimize drug-to-polymer ratios (e.g., 1:1 to 1:2) and blend this compound with other polymers (e.g., Eudragit RL) to modulate permeability. For example, a 75:25 RL:RS ratio reduces burst release compared to 25:75 .

Characterize formulations : Use SEM for surface morphology, XRD for crystallinity, and particle size analysis to assess microsphere uniformity .

Test in vitro : Conduct dissolution studies in pH 6.8 buffer (simulating intestinal conditions) and evaluate buoyancy for gastroretentive systems .

Q. What characterization techniques are critical for this compound-based formulations?

  • Methodological Answer :

  • SEM : To visualize surface porosity and polymer matrix integrity .
  • XRD : To confirm amorphous dispersion of the drug within the polymer .
  • Drug entrapment efficiency : Use UV-spectroscopy or HPLC after dissolving microspheres in organic solvents (e.g., methanol) .

Q. How does this compound differ from Eudragit RL in formulation design?

  • Methodological Answer :

  • This compound has lower quaternary ammonium group content (≈5%) compared to RL (≈10%), resulting in reduced water permeability and slower drug release. Use RS for prolonged release and RL for faster permeation .

Advanced Research Questions

Q. How can I resolve contradictions in drug release data from this compound formulations?

  • Methodological Answer :

Identify variables : Polymer ratio (e.g., increasing RS content slows release), surfactant concentration (enhances wettability), and stirring speed during fabrication (affects particle size) .

Statistical modeling : Apply response surface methodology (RSM) to isolate confounding factors. For example, a central composite design (CCD) with 2–3 variables and 13–17 runs can optimize formulation parameters .

Q. What experimental designs are optimal for optimizing this compound formulations?

  • Methodological Answer :

  • Central Composite Design (CCD) : Ideal for evaluating nonlinear effects of variables (e.g., polymer ratio, surfactant concentration) on responses like dissolution rate and entrapment efficiency .
  • D-Optimal Mixture Design : Suitable for constrained optimization (e.g., fixed total polymer weight) to predict drug release kinetics .

Q. How do co-polymer blends (e.g., this compound with EC or PVP) affect drug release mechanisms?

  • Methodological Answer :

  • Ethyl cellulose (EC) : Blending with RS increases matrix rigidity, reducing burst release. Use quasi-emulsion solvent diffusion for uniform microspheres .
  • PVP K-30 : Enhances porosity via leaching during dissolution, accelerating drug release. Characterize using FTIR to confirm absence of drug-polymer interactions .

Q. How can I validate sustained-release models for this compound formulations?

  • Methodological Answer :

Fit dissolution data to models : Zero-order (matrix systems), Higuchi (diffusion-controlled), or Korsmeyer-Peppas (anomalous transport) .

Statistical validation : Use ANOVA to compare model fit adequacy (p < 0.05) and AIC/BIC for model selection .

Q. What strategies improve reproducibility in this compound-based in vitro-in vivo correlation (IVIVC)?

  • Methodological Answer :

  • Standardize dissolution conditions : Maintain sink conditions, consistent agitation (50–100 rpm), and biorelevant media (e.g., FaSSIF for intestinal absorption) .
  • Leverage pharmacokinetic data : Compare in vitro release profiles with in vivo plasma concentration-time curves using convolution/deconvolution methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eudragit RS
Reactant of Route 2
Reactant of Route 2
Eudragit RS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.